molecular formula C8H9NO5 B1598764 N-Phenylhydroxylamine oxalate CAS No. 84447-15-4

N-Phenylhydroxylamine oxalate

Cat. No.: B1598764
CAS No.: 84447-15-4
M. Wt: 199.16 g/mol
InChI Key: AERWWAYEYYMAPN-UHFFFAOYSA-N
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Description

Historical Context and Significance of Phenylhydroxylamines in Organic Chemistry

The journey of phenylhydroxylamines in organic chemistry began in 1894 with the independent and serendipitous discovery of N-phenylhydroxylamine (N-PHA) by Wohl and Bamberger through the reduction of nitrobenzene (B124822) with zinc powder. mdpi.comchemical-suppliers.euresearchgate.netnih.gov This discovery was pivotal as it led to the identification of the Bamberger rearrangement, a notable reaction where phenylhydroxylamines rearrange in the presence of strong aqueous acid to form 4-aminophenols. wikipedia.org This rearrangement provided a significant theoretical framework for introducing amino and other nucleophilic groups onto aromatic compounds. mdpi.comresearchgate.netnih.gov

The inherent instability of N-phenylhydroxylamine was recognized early on, as it deteriorates upon storage. drugfuture.comorgsyn.org This led to the use of its more stable salt forms, such as the oxalate (B1200264), for practical applications. drugfuture.comorgsyn.org

Scope and Relevance of N-Phenylhydroxylamine Oxalate in Modern Chemical Synthesis and Analysis

In modern chemical synthesis, N-phenylhydroxylamine serves as a key intermediate for producing a range of valuable compounds. mdpi.comresearchgate.netnih.gov Its applications span the synthesis of drugs, pesticides, bioactive molecules, and organic synthesis reagents. mdpi.comresearchgate.netnih.gov For instance, N-phenylhydroxylamine is a precursor in the synthesis of acetaminophen. mdpi.comresearchgate.net

The relevance of this compound lies in its enhanced stability, which makes it a more reliable reagent in synthesis. drugfuture.comorgsyn.org While the free hydroxylamine (B1172632) is often used promptly after its preparation, the oxalate salt can be stored for longer periods. orgsyn.org However, it is noteworthy that the formation of oxalate salts can reduce the nucleophilicity of the hydroxylamine compared to its free base form. An example of its direct application includes its use in treatment with Meldrum's acid for the synthesis of 2-substituted indole-3-acetic acid derivatives. capes.gov.br

In the realm of analytical chemistry, derivatives of N-phenylhydroxylamine, such as cupferron, are utilized as reagents for qualitative inorganic analysis. wikipedia.org

Structural Basis for Reactivity and Research Interest in the Phenylhydroxylamine Moiety

The reactivity of the N-phenylhydroxylamine moiety is centered around the nitrogen-oxygen single bond and the presence of lone pairs of electrons on both the nitrogen and oxygen atoms. This structure allows it to act as a nucleophile and participate in various reactions.

Key reactions stemming from its structure include:

Bamberger Rearrangement: Protonation on the oxygen atom followed by the loss of water leads to the formation of a nitrenium ion, which is then attacked by water to yield aminophenols. wikipedia.org

Oxidation: Oxidation with reagents like dichromate results in the formation of nitrosobenzene (B162901). wikipedia.org

Condensation with Aldehydes: It reacts with aldehydes to form nitrones, which are important 1,3-dipolar compounds. wikipedia.org

Reaction with Nitrous Acid Sources: It can be attacked by NO+ sources to yield cupferron. wikipedia.org

Overview of Key Academic Research Areas Associated with N-Phenylhydroxylamine and its Salts

Academic research involving N-phenylhydroxylamine and its salts is diverse. A primary area of focus is its synthesis, particularly the selective reduction of nitroaromatic compounds. mdpi.comresearchgate.netnih.gov Researchers have explored various catalytic systems to improve the yield and selectivity of N-phenylhydroxylamine over the thermodynamically more stable aniline (B41778). mdpi.comresearchgate.netnih.gov

Another significant research avenue is its use as a building block in organic synthesis. Its role as a precursor to cupferron, a chelating agent used in the separation and analysis of metals, is a classic example. wikipedia.org Furthermore, its derivatives are investigated for their potential biological activities.

The study of the Bamberger rearrangement and other reactions of phenylhydroxylamines continues to be a subject of academic interest for understanding reaction mechanisms and substituent effects.

Interactive Data Tables

Properties of N-Phenylhydroxylamine and its Oxalate Salt

PropertyN-PhenylhydroxylamineThis compound
CAS Number 100-65-284447-15-4
Molecular Formula C₆H₇NOC₈H₉NO₅
Molar Mass 109.13 g/mol 199.16 g/mol
Appearance Yellow needlesData not available
Melting Point 80-81 °CData not available
Stability Deteriorates on storageMore stable than the free base

Data sourced from multiple references. chemical-suppliers.euwikipedia.orgdrugfuture.comorgsyn.orgfluorochem.co.ukchemicalbook.com

Key Reactions of N-Phenylhydroxylamine

Reaction NameReagentsProduct(s)Significance
Bamberger Rearrangement Strong aqueous acid4-Aminophenol (B1666318)Synthesis of substituted anilines
Oxidation DichromateNitrosobenzeneSynthesis of nitroso compounds
Condensation Benzaldehyde (B42025)DiphenylnitroneFormation of 1,3-dipolar compounds
Cupferron Synthesis C₄H₉ONO, NH₃CupferronPreparation of an analytical reagent

Information based on established chemical reactions. wikipedia.org

Properties

IUPAC Name

oxalic acid;N-phenylhydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO.C2H2O4/c8-7-6-4-2-1-3-5-6;3-1(4)2(5)6/h1-5,7-8H;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AERWWAYEYYMAPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NO.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10233423
Record name Benzenamine, N-hydroxy-, ethanedioate (1:1) (salt)
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Molecular Weight

199.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84447-15-4, 619-98-7
Record name Benzenamine, N-hydroxy-, ethanedioate (1:1) (salt)
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Record name NSC97190
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenamine, N-hydroxy-, ethanedioate (1:1) (salt)
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Synthetic Methodologies and Precursor Chemistry of N Phenylhydroxylamine

Reduction Pathways of Aromatic Nitro Compounds to N-Phenylhydroxylamine

The conversion of aromatic nitro compounds, particularly nitrobenzene (B124822), to N-Phenylhydroxylamine is a delicate process that involves the transfer of four electrons and four protons. d-nb.info The reaction typically proceeds through a nitrosobenzene (B162901) intermediate. rsc.orgresearchgate.net Achieving high selectivity for N-Phenylhydroxylamine requires careful selection of catalysts, reducing agents, and reaction conditions to halt the reduction at the hydroxylamine (B1172632) stage and prevent further reduction to aniline (B41778) or side reactions like condensation to form azoxybenzene (B3421426). rsc.orgresearchgate.netmdpi.com

Catalytic Reduction Approaches

Catalytic methods offer a more efficient and environmentally benign route for the synthesis of N-Phenylhydroxylamine compared to stoichiometric chemical reductions. These approaches often utilize molecular hydrogen or a hydrogen donor in the presence of a metal catalyst.

Noble metals are highly effective catalysts for the selective hydrogenation of nitrobenzene.

Rhodium: Rhodium on carbon (Rh/C) is a well-established catalyst for the transfer hydrogenation of nitrobenzene to N-Phenylhydroxylamine using hydrazine (B178648) hydrate (B1144303) as the hydrogen source. orgsyn.orgwikipedia.org This method provides high yields of N-Phenylhydroxylamine, which is often used immediately in subsequent reactions due to its instability. orgsyn.orggoogle.com

Platinum: Supported platinum catalysts, such as platinum on silica (B1680970) (Pt/SiO2) or platinum on carbon (Pt/C), have been successfully employed for the selective hydrogenation of nitroaromatics to N-aryl hydroxylamines. rsc.org The selectivity of these catalysts can be significantly enhanced by the addition of promoters like dimethyl sulfoxide (B87167) (DMSO) and amines. rsc.orgresearchgate.net For instance, the combination of Pt/SiO2 with triethylamine (B128534) and DMSO under a hydrogen atmosphere can achieve high yields and selectivities for N-Phenylhydroxylamine. rsc.org Platinum catalysts can also be used in aprotic dipolar solvents to achieve high selectivity for N-Phenylhydroxylamine. researchgate.net

Gold Nanoparticles: Gold nanoparticles (AuNPs) have emerged as highly efficient and selective catalysts for the reduction of nitrobenzene. acs.orgwhiterose.ac.uk When stabilized on supports like phosphino-modified polymer immobilized ionic liquids, AuNPs can catalyze the reduction of nitrobenzene to N-Phenylhydroxylamine with exceptional selectivity in water. acs.orgacs.org The selectivity of AuNP-catalyzed reactions is highly dependent on the solvent and reaction atmosphere. acs.orgwhiterose.ac.uk For example, using sodium borohydride (B1222165) as the reducing agent, AuNPs can selectively produce N-Phenylhydroxylamine in water, while switching the solvent to ethanol (B145695) leads to the formation of azoxybenzene. acs.orgwhiterose.ac.ukwhiterose.ac.uk The use of dimethylamine (B145610) borane (B79455) (DMAB) as a hydrogen donor with AuNPs in water has shown remarkably high activity for this transformation. whiterose.ac.ukwhiterose.ac.ukncl.ac.uk

Catalyst SystemHydrogen DonorSolventSelectivity for N-PhenylhydroxylamineReference
5% Rhodium on CarbonHydrazine HydrateTetrahydrofuranHigh Yield (75-85%) orgsyn.org
Platinum on Silica (Pt/SiO2) with NEt3 and DMSOH₂ (1 bar)Isopropanol (B130326)98.8% rsc.org
Gold Nanoparticles (AuNP@PPh₂-PIILP)NaBH₄Water>99% acs.org
Gold Nanoparticles with DMABDMABWaterHigh whiterose.ac.ukwhiterose.ac.uk

While noble metals are highly effective, the use of more abundant and less expensive non-noble metals is an area of active research.

Iron: Iron-based catalysts, such as iron(salen) complexes, have been investigated for the reduction of nitro compounds. nih.govacs.orgcardiff.ac.uk Mechanistic studies suggest that these reactions can proceed through a nitroso intermediate. nih.gov While the direct reduction to aniline is often favored, under certain conditions, the formation of N-phenylhydroxylamine can be observed, although it may not be the final product and can be further reduced. nih.govacs.orgcardiff.ac.uk The reduction of nitrobenzene with Fe3(CO)12 in pyridine (B92270) can also lead to deoxygenated products like azoxybenzene. nii.ac.jp

Zinc: Zinc metal is a classical reagent for the reduction of nitrobenzene. mdpi.com In the presence of a mild proton source like ammonium (B1175870) chloride in an aqueous medium, zinc dust effectively reduces nitrobenzene to N-Phenylhydroxylamine. wikipedia.orgquora.comchemicalbook.cominfinitylearn.comvedantu.comorgsyn.orgtestbook.comsciencemadness.orgdoubtnut.com The reaction is typically carried out at a controlled temperature to favor the formation of the hydroxylamine. vedantu.comorgsyn.org The use of zinc in a CO2-H2O system has also been reported as an environmentally friendly method for this transformation, achieving high selectivity. researchgate.netrsc.org

Catalyst/ReagentCo-reagent/Solvent SystemProductKey FindingsReference
Iron(salen) ComplexHSi(OEt)₃AnilineProceeds via a likely nitroso intermediate. acs.org
Zinc DustAmmonium Chloride / WaterN-PhenylhydroxylamineA standard and effective method for synthesis. wikipedia.orgchemicalbook.comorgsyn.org
Zinc DustCO₂ / H₂ON-PhenylhydroxylamineAn environmentally benign system with high selectivity. researchgate.net

The catalytic reduction of nitrobenzene to N-Phenylhydroxylamine is a multi-step process involving both hydrogenation and electron transfer. The widely accepted Haber mechanism proposes two main pathways: a direct route and a condensation route. rsc.orgresearchgate.net

In the direct pathway , nitrobenzene is first reduced to nitrosobenzene, which is then further reduced to N-Phenylhydroxylamine. rsc.orgresearchgate.net This can then be hydrogenated to aniline. The condensation pathway involves the reaction of nitrosobenzene with N-Phenylhydroxylamine to form azoxybenzene, which is subsequently reduced to aniline. rsc.orgresearchgate.net

The process begins with the adsorption of the nitroaromatic compound and the hydrogen source onto the catalyst surface. rsc.org Electron transfer from the reducing agent (or the catalyst surface that has activated hydrogen) to the nitro group is a crucial step. rsc.org The surface potential of the metal nanoparticles can significantly influence the rate of this electron transfer. rsc.org

Electrochemical studies have provided further insights, showing that the reduction of nitrobenzene involves a sequence of electron and proton transfer steps. d-nb.inforesearchgate.net The reduction of the intermediate nitrosobenzene to N-Phenylhydroxylamine is a two-electron, two-proton process. d-nb.info The mechanism can shift from a stepwise to a concerted process depending on the strength of the proton donor present. d-nb.info Some studies propose that under certain conditions, the reaction may proceed directly to N-phenylhydroxylamine without the formation of a free nitrosobenzene intermediate. rsc.orgacs.org

The choice of solvent plays a critical role in determining the selectivity of the catalytic reduction of nitrobenzene. This is particularly evident in reactions catalyzed by gold nanoparticles.

For instance, using phosphine-decorated polymer-immobilized ionic liquid-stabilized gold nanoparticles (AuNP@PPh₂-PIILP), the reduction of nitrobenzene with sodium borohydride yields N-Phenylhydroxylamine as the sole product in near-quantitative yield when the reaction is conducted in water. acs.org However, a dramatic switch in selectivity is observed when the solvent is changed to ethanol, leading to the exclusive formation of azoxybenzene. acs.orgwhiterose.ac.ukwhiterose.ac.uk This solvent-dependent selectivity highlights the ability to steer the reaction towards different valuable products using a single catalyst system simply by altering the reaction medium. acs.org The use of a nitrogen atmosphere is also key to achieving high selectivity for N-phenylhydroxylamine, as reactions in air can lead to competing condensation reactions. acs.orgacs.org

Chemical Reduction Methods (e.g., Zinc/Ammonium Chloride, Hydrazine)

Chemical reduction methods utilize stoichiometric amounts of a reducing agent to convert nitrobenzene to N-Phenylhydroxylamine.

Zinc/Ammonium Chloride: The reduction of nitrobenzene with zinc dust in the presence of an aqueous solution of ammonium chloride is a classic and widely used laboratory method for the preparation of N-Phenylhydroxylamine. wikipedia.orgquora.comchemicalbook.cominfinitylearn.comvedantu.comorgsyn.orgtestbook.comsciencemadness.orgdoubtnut.cominformahealthcare.com The ammonium chloride acts as a mild proton source, creating a neutral or slightly acidic medium that favors the formation of the hydroxylamine over the amine. vedantu.comsciencemadness.org The reaction is initiated by the addition of the ammonium chloride solution and the temperature is typically controlled to prevent over-reduction. chemicalbook.comorgsyn.org

Hydrazine: Hydrazine, in the presence of a suitable catalyst, serves as a hydrogen donor for the transfer hydrogenation of nitrobenzene. mdpi.com Rhodium on carbon is a particularly effective catalyst for this transformation, providing a convenient route to N-Phenylhydroxylamine. orgsyn.orgwikipedia.orggoogle.com In an aqueous solution, hydrazine acts as both a reducing agent and a hydrogen carrier, breaking down to release hydrogen atoms that facilitate the stepwise reduction of nitrobenzene. mdpi.com

Electrochemical Reduction Studies

Pioneering work in this area was conducted by Bamberger, who utilized a zinc sheet electrode and an ammonium chloride aqueous solution to achieve the electrochemical reduction of nitrobenzene at low temperatures. mdpi.com Although the yield of N-Phenylhydroxylamine was modest (less than 29%), this early research established a foundation for subsequent electrochemical methods. mdpi.com

Modern approaches have focused on improving selectivity and efficiency. Studies have shown that in aprotic dipolar solvents, the electroreduction of nitrobenzene can yield N-Phenylhydroxylamine as the primary product with up to 98% yield. researchgate.net This process occurs through an EC mechanism, involving alternating electrochemical (electron transfer) and chemical (protonation of the formed species) stages. researchgate.net The choice of catalyst and reaction media is crucial; for instance, platinum colloids stabilized by aprotic dipolar solvents have been shown to be effective. researchgate.net The mechanism involves the reduction of nitrobenzene to form nitrosobenzene and N-phenylhydroxylamine, which can exist in equilibrium through the loss and gain of a hydrogen molecule. researchgate.net

Table 1: Electrochemical Reduction of Nitrobenzene to N-Phenylhydroxylamine

Parameter Details Reference
Fundamental Principle In-situ generation of active atomic hydrogen on a cathode; electrons from the electrode act as the reducing agent. mdpi.com
Pioneering Work Bamberger used a zinc electrode and NH₄Cl solution, achieving <29% yield. mdpi.com
Modern Approaches Use of aprotic dipolar solvents can achieve up to 98% yield via an EC mechanism. researchgate.net
Catalysts Platinum colloids stabilized by aprotic dipolar solvents. researchgate.net

| Intermediate Steps | Reduction of nitrobenzene to nitrosobenzene and N-phenylhydroxylamine in equilibrium. | researchgate.net |

Oxidation of Aromatic Amines to N-Phenylhydroxylamine

The oxidation of aromatic amines provides an alternative route to N-Phenylhydroxylamine and its derivatives. mdpi.com This method is considered a promising approach for synthesizing hydroxylamines. researchgate.net Various oxidizing agents can be employed to convert primary and secondary amines into their corresponding hydroxylamines. mdpi.com For example, primary amines can be selectively oxidized using a sodium tungstate (B81510) complex with a urea-hydrogen peroxide adduct. mdpi.com

However, this method faces challenges. The availability of suitable substrates can be a limiting factor. mdpi.com Furthermore, the primary hydroxylamine product can be susceptible to further oxidation, leading to the formation of nitroso and nitro compounds, which can result in low yield and selectivity. mdpi.com One proposed mechanism for the oxidation of aniline involves the formation of an N-phenylhydroxylamine radical, which then proceeds to an N-hydroxy-N-phenylhydroxylamine intermediate before yielding the final product. acs.org

Alkylation and Arylation of Hydroxylamines for N-Phenylhydroxylamine Derivatives

The synthesis of N-Phenylhydroxylamine derivatives can be achieved through the alkylation or arylation of hydroxylamine. This method involves the reaction of the nucleophilic hydroxylamine with electrophilic alkyl or aryl compounds. mdpi.com The yield and selectivity of these reactions are highly sensitive to the reaction conditions, such as temperature, pressure, and solvent choice, which necessitates strict control over the experimental setup. mdpi.com

Palladium-catalyzed Buchwald-Hartwig cross-coupling amination reactions have emerged as a modern and convergent approach. nih.gov This technique allows for the C-N bond formation between 2-halopyridines and O-protected hydroxylamines. nih.gov The N-substituted hydroxylamines used in this process can be prepared via the N-alkylation of N-Boc-O-protected hydroxylamine with alkyl halides under SN2 conditions, followed by the removal of the N-Boc protecting group. nih.gov Another approach involves the palladium-catalyzed O-arylation of a hydroxylamine equivalent, such as ethyl acetohydroximate, with various aryl halides, offering a broad substrate scope and short reaction times. organic-chemistry.org

Table 2: Synthesis of N-Phenylhydroxylamine Derivatives via Alkylation/Arylation

Method Description Key Features Reference
Direct Alkylation/Arylation Reaction of hydroxylamine with electrophilic alkyl or aryl compounds. Highly dependent on reaction conditions for yield and selectivity. mdpi.com
Buchwald-Hartwig Amination Pd-catalyzed cross-coupling of 2-halopyridines with O-protected hydroxylamines. Convergent synthesis, allows for modular assembly of derivatives. nih.gov

| O-Arylation | Pd-catalyzed reaction of a hydroxylamine equivalent with aryl halides. | Broad substrate scope, short reaction times. | organic-chemistry.org |

Cycloaddition Reactions in the Synthesis of Phenylhydroxylamine Frameworks

Cycloaddition reactions, particularly [4+2] and [3+2] cycloadditions, are primarily utilized for the synthesis of cyclic hydroxylamines. mdpi.com For instance, N-Phenylhydroxylamine can theoretically be produced through the bimolecular cycloaddition of benzene (B151609) and hydroxylamine. mdpi.com From a molecular orbital theory perspective, this involves the interaction between the highest occupied molecular orbital (HOMO) of benzene and the lowest unoccupied molecular orbital (LUMO) of hydroxylamine, resulting in the formation of two new sigma bonds and a six-membered ring. mdpi.com

A significant application of N-phenylhydroxylamine is as a precursor in 1,3-dipolar cycloaddition reactions. Nitrones, which are 1,3-dipoles, can be generated in situ from the reaction of N-phenylhydroxylamine with various aldehydes. rasayanjournal.co.in These nitrones then react with dipolarophiles, such as alkenes, to form five-membered isoxazolidine (B1194047) heterocycles. rasayanjournal.co.inscientificlabs.co.uk The use of ionic liquids, like 1-Butyl-3-methylimidazolium-based variants, has been shown to accelerate the reaction rate and improve yields and selectivity in these intermolecular 1,3-dipolar cycloadditions. rasayanjournal.co.in This methodology allows for the synthesis of a variety of isoxazolidine derivatives with high regio- and diastereoselectivity. rasayanjournal.co.in

Formation and Purification of N-Phenylhydroxylamine Oxalate (B1200264)

Due to the inherent instability of N-phenylhydroxylamine, which tends to deteriorate upon storage, converting it to a more stable salt form is a common and necessary practice. orgsyn.orgorgsyn.org The oxalate salt is noted for being more stable than the free base. orgsyn.org

Salt Formation Strategies for Enhanced Stability and Isolation

The formation of oxalate salts is a key strategy to improve the stability and shelf-life of hydroxylamine compounds. While the free N-phenylhydroxylamine is thermally unstable and susceptible to rearrangement, its oxalate salt offers enhanced stability. orgsyn.org The process typically involves reacting the freshly prepared N-phenylhydroxylamine with oxalic acid.

One common method involves dissolving the amine freebase in a suitable solvent like isopropanol and adding it to a solution of anhydrous oxalic acid in the same solvent. sciencemadness.org The resulting salt often precipitates from the solution, sometimes aided by the addition of a less polar co-solvent like ether and cooling. sciencemadness.org This technique of salt formation is crucial for compounds that are otherwise difficult to handle and store as a free base. It should be noted that while oxalate salts enhance stability, they may exhibit reduced nucleophilicity compared to the corresponding free hydroxylamines.

Crystallization Techniques for N-Phenylhydroxylamine Oxalate

The crystallization of this compound is the final step in its purification and isolation. After the salt is formed, it often precipitates from the reaction mixture. The crude product can then be collected by filtration. orgsyn.orgsciencemadness.org

Recrystallization is a standard technique to obtain a pure, crystalline product. This involves dissolving the crude oxalate salt in a suitable solvent or solvent mixture, often at an elevated temperature, and then allowing it to cool slowly. This process helps to remove impurities that remain in the solution. For amine oxalate salts, recrystallization from a solvent system like isopropanol/ether can be effective in removing residual traces of oxalic acid. sciencemadness.org The goal is to produce well-defined crystals, which can be separated, washed with a cold solvent to remove any remaining mother liquor, and then dried under vacuum. sciencemadness.org The kinetics of calcium oxalate crystallization, a related field, are often studied by monitoring the turbidity of a solution over time, which provides insights into the nucleation and growth phases of crystal formation. nih.govmdpi.com While the specific conditions for this compound may vary, the fundamental principles of solubility, supersaturation, and nucleation are central to achieving a high-purity crystalline solid.

Comparative Analysis of N-Phenylhydroxylamine and its Oxalate Salt Stability

The stability of N-Phenylhydroxylamine and its derivatives is a critical factor in their synthesis, storage, and application. The parent compound, N-Phenylhydroxylamine, exhibits notable instability, which has led to the exploration of more stable forms, such as its oxalate salt.

N-Phenylhydroxylamine (Free Base) Stability

N-Phenylhydroxylamine (C₆H₅NHOH) is an organic compound that serves as a key intermediate. wikipedia.org However, its practical use is often complicated by its inherent instability. The compound is known to be thermally unstable and deteriorates upon storage. wikipedia.orgorgsyn.orgchemsrc.comnih.gov This degradation can be accelerated by factors such as heat and the presence of strong acids. wikipedia.org

One of the primary degradation pathways for N-Phenylhydroxylamine is the Bamberger rearrangement, which occurs in the presence of strong acids and leads to the formation of 4-aminophenol (B1666318). wikipedia.orgorgsyn.org Due to this thermal lability and tendency to deteriorate, isolating N-Phenylhydroxylamine in a pure form can be challenging, and it is often synthesized for immediate use in subsequent reactions. orgsyn.org In some procedures, it is converted directly into a more stable derivative, such as N-acetyl-N-phenylhydroxylamine, to avoid issues related to its instability. orgsyn.org

This compound Salt Stability

The formation of salts is a common strategy to enhance the stability and shelf-life of amine compounds. For N-Phenylhydroxylamine, conversion to its oxalate salt provides a more stable alternative to the free base. orgsyn.org The oxalate salt is described in the literature as being "somewhat more stable" than the parent compound. orgsyn.org

The increased stability arises from the formation of an ionic bond between the basic nitrogen atom of the hydroxylamine and the acidic oxalic acid. These types of salts, formed from amines and strong acids like oxalic acid, are often referred to as Heat Stable Salts (HSS) in industrial contexts because their reactions with amines are not easily reversible by heat alone. osti.govresearchgate.net This property makes the oxalate salt less prone to the degradation pathways that affect the free base, facilitating easier handling and longer-term storage. While forming an oxalate salt improves stability, it can also reduce the nucleophilicity of the hydroxylamine compared to the free form.

Research Findings on Stability

A comparative summary of the stability characteristics highlights the advantages of the oxalate salt form.

CharacteristicN-Phenylhydroxylamine (Free Base)This compound
General Stability Unstable, deteriorates on storage. orgsyn.orgchemsrc.comnih.govConsidered more stable than the free base. orgsyn.org
Thermal Stability Thermally unstable; prone to degradation upon heating. wikipedia.orgorgsyn.orgAs a heat-stable salt, it does not easily decompose back to the free amine and acid upon heating. osti.gov
Primary Degradation Pathway Undergoes Bamberger rearrangement in the presence of acid. wikipedia.orgorgsyn.orgSalt formation protects the amine group, reducing susceptibility to rearrangement.
Storage Considerations Should be used promptly after synthesis. orgsyn.orgOffers improved shelf life, facilitating storage.

Synthetic Yields of N-Phenylhydroxylamine

The synthesis of N-Phenylhydroxylamine, primarily from the reduction of nitrobenzene, has been achieved through various methods with differing yields, as detailed in the research literature.

MethodCatalyst/ReagentYieldReference
ReductionZinc dust, Ammonium chloride72.2% chemicalbook.com
ReductionZinc dust, Ammonium chloride62-68% orgsyn.org
Catalytic Transfer HydrogenationHydrazine hydrate, Rhodium on Carbon75-85% orgsyn.org
Catalytic Hydrogenation5 wt% Pt/SiO₂, NEt₃, DMSO98.8% rsc.org
Catalytic Hydrogenation5 wt% Pt/C, NEt₃, DMSO97.2% rsc.org

Reaction Mechanisms and Reactivity of N Phenylhydroxylamine

Bamberger Rearrangement: Mechanism and Derivatives

The Bamberger rearrangement is a cornerstone reaction of N-phenylhydroxylamines, wherein they rearrange in the presence of a strong aqueous acid to predominantly form 4-aminophenols. kentech.ac.krwikipedia.org This reaction has been a subject of extensive mechanistic investigation, revealing a complex interplay of protonation events and reactive intermediates.

The initial and crucial step in the Bamberger rearrangement is the protonation of the N-phenylhydroxylamine molecule. Two sites are available for protonation: the nitrogen atom and the oxygen atom. While N-protonation is generally favored thermodynamically, it is considered an unproductive pathway. wikipedia.orgresearchgate.net The productive route commences with the O-protonation of the hydroxyl group, which creates a better leaving group (water). wikipedia.orgresearchgate.net

The subsequent step has traditionally been depicted as the heterolytic cleavage of the N-O bond of the O-protonated species, leading to the formation of a highly reactive intermediate known as a nitrenium ion (C₆H₅NH⁺). wikipedia.orgresearchgate.net This electrophilic species is then poised to react with nucleophiles. However, the discrete existence of the nitrenium ion as a free intermediate in aqueous solution has been a subject of debate. Recent computational studies, specifically Density Functional Theory (DFT) calculations, suggest that the phenylnitrenium ion may not exist as a stable intermediate due to the high nucleophilicity of the surrounding water cluster. researchgate.netbeilstein-journals.org These studies propose an alternative mechanism that avoids a free nitrenium ion. Instead, they suggest a pathway involving a diprotonated species, particularly at higher acid concentrations, which proceeds through an aniline (B41778) dication-like transition state. researchgate.netbeilstein-journals.orgrsc.org This model calculates an activation energy that aligns more closely with experimental values. researchgate.netbeilstein-journals.org Despite this debate, the nitrenium ion concept remains a useful framework for understanding the reaction's outcome.

Following the formation of the electrophilic intermediate, whether it is a true nitrenium ion or a transition state with significant positive charge on the nitrogen and aromatic ring, it is susceptible to nucleophilic attack. In a purely aqueous acidic medium, a water molecule acts as the nucleophile. wikipedia.org The attack predominantly occurs at the para-position of the aromatic ring, which is electronically activated. Subsequent deprotonation and tautomerization (rearomatization) lead to the final 4-aminophenol (B1666318) product. unive.it

The intermolecular nature of this nucleophilic attack has been unequivocally proven, for instance, by experiments using ¹⁸O-labeled water (H₂¹⁸O), which results in the incorporation of the ¹⁸O isotope into the phenol (B47542) product. beilstein-journals.org If other nucleophiles are present in the reaction medium, they can compete with water. For example, when the rearrangement is carried out in the presence of hydrochloric acid, a mixture of chloroanilines is formed alongside the aminophenol. beilstein-journals.org Similarly, using ethanol (B145695) as a solvent can lead to the formation of ethoxy-substituted anilines.

Kinetic studies and isotope effects have been instrumental in elucidating the mechanism of the Bamberger rearrangement. The reaction is subject to acid catalysis, and acidity-rate profiles show that the reaction rate is dependent on the acid concentration. rsc.orgresearchgate.net Studies have shown that at lower acid concentrations, the reaction involves the unimolecular decomposition of the O-protonated species. rsc.orgresearchgate.net At higher acidities ([H₂SO₄] > 0.50 M), a diprotonated species is believed to contribute significantly to the reaction rate. beilstein-journals.org

Kinetic isotope effect (KIE) studies, which measure the change in reaction rate upon isotopic substitution, provide further mechanistic insights. For instance, the solvent isotope effect (using D₂O instead of H₂O) changes with increasing acidity, which is consistent with a mechanism involving the unimolecular decomposition of the O-protonated substrate. researchgate.net Large negative Hammett ρ values (e.g., -5.8 for meta-substituted phenylhydroxylamines) indicate the development of significant positive charge in the transition state, which supports an Sₙ1-like mechanism where the departure of the leaving group is rate-determining. rsc.orgcdnsciencepub.com These findings are consistent with a transition state that has considerable charge delocalized into the aromatic ring, a feature of the nitrenium-like intermediate. cdnsciencepub.com

The solvent and the nature and concentration of the acid play a critical role in determining the course and selectivity of the Bamberger rearrangement. The reaction is typically performed in strong aqueous acids like sulfuric acid. kentech.ac.kr An increase in acid concentration generally leads to a higher selectivity for the p-aminophenol product. kentech.ac.kr

The choice of solvent can dramatically alter the product distribution. As mentioned, the presence of alternative nucleophiles like chloride ions or alcohols leads to the formation of the corresponding substituted anilines. beilstein-journals.org In non-aqueous solvents like acetonitrile (B52724) with trifluoroacetic acid (TFA) as the catalyst, the reaction kinetics are altered. The presence of water in such systems has been observed to depress the reaction rate, suggesting the rate-determining step in this medium does not involve water as a key reagent. researchgate.netdaneshyari.com It has been proposed that a complex between N-Phenylhydroxylamine and TFA is a key intermediate that dictates the regioselectivity by sterically hindering the ortho positions, thus favoring the para attack. researchgate.netdaneshyari.com The use of solid acid catalysts, such as certain zeolites or sulfated zirconia, has also been explored to promote the rearrangement, sometimes offering high selectivity to the para-product under specific conditions. researchgate.net

Heterocycle Formation via N-Phenylhydroxylamine

Beyond its hallmark rearrangement, N-Phenylhydroxylamine is a valuable precursor for the synthesis of nitrogen-containing heterocyclic compounds, most notably indoles.

Synthesis of 2-Alkylindoles

A modern and efficient method for the synthesis of 2-alkylindoles utilizes N-Phenylhydroxylamine and aliphatic terminal alkynes in a reaction catalyzed by gold complexes. nih.govnih.gov This process is believed to proceed through a sequence of steps initiated by the gold-catalyzed addition of the hydroxyl group of N-phenylhydroxylamine to the alkyne. This forms an O-alkenyl-N-arylhydroxylamine intermediate. nih.gov This intermediate then undergoes a facile in situ kentech.ac.krkentech.ac.kr-sigmatropic rearrangement, followed by a cyclodehydration step to afford the final 2-alkylindole product with high regioselectivity. nih.govnih.gov

The reaction conditions are notably mild, and various gold catalysts have been screened, with phosphite-based cationic gold(I) complexes showing excellent activity. nih.gov The choice of solvent also influences the reaction yield, with solvents like 1,2-dichloroethane (B1671644) (DCE) and toluene (B28343) proving to be effective. nih.gov This methodology offers a significant advantage over the classical Fischer indole (B1671886) synthesis by providing excellent regioselectivity and operating under much milder conditions. nih.gov

Table 1: Gold-Catalyzed Synthesis of 2-Alkylindoles from N-Phenylhydroxylamine and Various Terminal Alkynes Data sourced from research by Zhang and coworkers. nih.gov

EntryAlkyne SubstrateSolventCatalystYield (%)
11-DodecyneDCMPh₃PAuNTf₂57
21-DodecyneDCE(2,4-di-t-Bu₂C₆H₃O)₃PAuNTf₂94
31-DodecyneToluene(2,4-di-t-Bu₂C₆H₃O)₃PAuNTf₂92
4CyclohexylacetyleneDCE(2,4-di-t-Bu₂C₆H₃O)₃PAuNTf₂91
5CyclopropylacetyleneDCE(2,4-di-t-Bu₂C₆H₃O)₃PAuNTf₂85
64-Phenyl-1-butyneDCE(2,4-di-t-Bu₂C₆H₃O)₃PAuNTf₂88

Synthesis of Isoxazolidines

N-Phenylhydroxylamine is a valuable precursor for the synthesis of isoxazolidines, a class of five-membered heterocyclic compounds. smolecule.com The primary route to these structures involves a 1,3-dipolar cycloaddition reaction. orgsyn.org This process is typically achieved through a one-pot, multi-component reaction where N-phenylhydroxylamine is first reacted with an aldehyde to form a nitrone intermediate in situ. smolecule.comorgsyn.org This highly reactive nitrone is not isolated but is immediately trapped by a dipolarophile, such as an alkene, to yield the isoxazolidine (B1194047) ring system. orgsyn.org

The versatility of this method allows for the synthesis of a wide array of substituted isoxazolidines by varying the aldehyde and the alkene component. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com For example, reacting N-phenylhydroxylamine with aldehydes and α,β-unsaturated aldehydes in a catalytic, three-component system is an effective method for isoxazolidine synthesis. sigmaaldrich.comsigmaaldrich.comchemicalbook.com Similarly, N-substituted maleimides are commonly used as the alkene component, reacting with the in situ generated nitrone to produce highly functionalized isoxazolidine adducts. orgsyn.orgresearchgate.net The reaction between N-phenylhydroxylamine, n-butyraldehyde, and N-phenylmaleimide, for instance, proceeds readily in ethanol to give 2-phenyl-3-n-propylisoxazolidine-4,5-cis-dicarboxylic acid N-phenylimide in high yield. orgsyn.org The reaction of N-phenylhydroxylamine with methyl vinyl ketone leads to a tautomeric mixture of the cyclic 5-hydroxy-2-phenyl-5-methylisoxazolidine and its linear form. researchgate.net

Microwave irradiation has been employed to accelerate these cycloaddition reactions, as demonstrated in the reaction between an in situ formed nitrone (from N-phenylhydroxylamine and 2,3-dihydrofuran) and dipolarophiles like styrene (B11656) or N-methyl maleimide. niscpr.res.in Furthermore, performing the reaction in water can lead to significant rate acceleration and high yields, highlighting a green chemistry approach to isoxazolidine synthesis. ajrconline.orgajrconline.org

Table 1: Examples of Isoxazolidine Synthesis via 1,3-Dipolar Cycloaddition This table is interactive and can be sorted by clicking on the headers.

N-Phenylhydroxylamine Reactant Aldehyde/Ketone Source Dipolarophile (Alkene) Product Class Citation(s)
N-Phenylhydroxylamine Benzaldehyde (B42025) Styrene 2,3,5-Triphenylisoxazolidine orgsyn.org
N-Phenylhydroxylamine n-Butyraldehyde N-Phenylmaleimide 2-phenyl-3-n-propylisoxazolidine derivative orgsyn.org
N-Phenylhydroxylamine Formamide N-Methylmaleimide Novel Isoxazolidine derivative ajrconline.org
N-Phenylhydroxylamine 2,3-Dihydrofuran Styrene Spiro-isoxazolidine derivative niscpr.res.in

Synthesis of Tetrahydro-1,2-Oxazines

In addition to five-membered rings, N-phenylhydroxylamine can be used to construct six-membered heterocyclic systems, specifically tetrahydro-1,2-oxazines. The synthesis of these compounds is achieved through a homo [3+2] dipolar cycloaddition reaction. smolecule.comsigmaaldrich.comchemicalbook.com This reaction involves treating N-phenylhydroxylamine with an aldehyde and a cyclopropane-based compound. sigmaaldrich.comsigmaaldrich.comchemicalbook.comlookchem.com The methodology expands the synthetic utility of N-phenylhydroxylamine as a building block for a variety of heterocyclic structures. smolecule.com

Dipolar Cycloaddition Reactions and Mechanistic Considerations

The synthesis of both isoxazolidines and tetrahydro-1,2-oxazines from N-phenylhydroxylamine is fundamentally based on the principles of 1,3-dipolar cycloaddition reactions. The key mechanistic step is the initial formation of a nitrone, which acts as the 1,3-dipole. wikipedia.orgrasayanjournal.co.in

Nitrone Formation: N-phenylhydroxylamine readily undergoes a condensation reaction with aldehydes or ketones. wikipedia.org For instance, the reaction with benzaldehyde yields C,N-diphenylnitrone, a well-established 1,3-dipolar compound. orgsyn.orgwikipedia.org This step involves the nucleophilic attack of the hydroxylamine (B1172632) nitrogen onto the carbonyl carbon, followed by dehydration to form the N-oxide double bond characteristic of a nitrone. This intermediate is often unstable and is typically generated in situ for immediate use in the subsequent cycloaddition step. orgsyn.org

Cycloaddition Mechanism: The nitrone intermediate possesses a three-atom π-system with four π-electrons, making it an ideal component for cycloaddition reactions with dipolarophiles (electron-deficient alkenes or alkynes). rasayanjournal.co.in The reaction is governed by Frontier Molecular Orbital (FMO) theory, where the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other determines the reaction's feasibility and regioselectivity. rasayanjournal.co.in

Generally, the reaction can be controlled by either the HOMO(dipole)-LUMO(dipolarophile) interaction or the HOMO(dipolarophile)-LUMO(dipole) interaction. rasayanjournal.co.in The relative energies of these orbitals dictate the reaction's regiochemical outcome, leading to the preferential formation of one constitutional isomer over another. rasayanjournal.co.in These cycloadditions are known to be highly regioselective and can also be stereoselective, providing a powerful tool for constructing complex molecular architectures with defined stereochemistry. researchgate.net

Oxidation and Reduction Chemistry of N-Phenylhydroxylamine

The nitrogen atom in N-phenylhydroxylamine exists in an intermediate oxidation state between aniline (-3) and nitrobenzene (B124822) (+3), which makes it susceptible to both oxidation and reduction reactions. This redox activity is central to its chemical reactivity and biological implications.

Formation of Nitrosobenzene (B162901) and its Implications

N-Phenylhydroxylamine is readily oxidized to form nitrosobenzene. wikipedia.org This transformation can be accomplished using chemical oxidizing agents, such as dichromate, or simply by exposure to atmospheric oxygen. smolecule.comwikipedia.org In aqueous phosphate (B84403) buffers at physiological pH, the degradation of N-phenylhydroxylamine to nitrosobenzene is an O₂-dependent process. nih.govpnas.org

The oxidation to nitrosobenzene is a critical step in the metabolic activation and toxicity of aromatic amines like aniline. who.int In biological systems, particularly within erythrocytes (red blood cells), the oxidation of N-phenylhydroxylamine to nitrosobenzene is coupled with the oxidation of hemoglobin (Fe²⁺) to methemoglobin (Fe³⁺). who.int Methemoglobin is incapable of binding and transporting oxygen, leading to a hypoxic state. who.int Nitrosobenzene itself is a reactive metabolite that can participate in further reactions within the cell. iarc.fr

Disproportionation Reactions of N-Arylhydroxylamines

As compounds with an intermediate oxidation state, N-arylhydroxylamines, including N-phenylhydroxylamine, are prone to undergo disproportionation reactions. researchgate.netmdpi.com This is a specific type of redox reaction where two molecules of the reactant are converted into two different products—one at a higher oxidation state and one at a lower oxidation state.

For N-phenylhydroxylamine, disproportionation typically yields nitrosobenzene (the oxidized product) and aniline (the reduced product). researchgate.netnih.gov This reaction can be influenced by factors such as heat. mdpi.com The electronic nature of substituents on the aromatic ring can also affect the reaction rate; electron-donating groups tend to increase the rate of disproportionation, while electron-accepting groups decrease it. researchgate.net The photolysis of N-phenylhydroxylamine under UV light can also induce a novel photochemical disproportionation, leading to the cleavage of the N–O bond. smolecule.comcolab.ws

Redox Cycling Mechanisms in Biological Systems

The redox chemistry of N-phenylhydroxylamine is particularly significant in biological contexts, where it can engage in futile redox cycles that contribute to cellular toxicity. This process is a key component of the mechanism of action for methemoglobin-forming compounds. smolecule.com

The cycle begins with the N-oxidation of an aromatic amine like aniline (often in the liver) to produce N-phenylhydroxylamine. who.int Inside erythrocytes, N-phenylhydroxylamine is oxidized to nitrosobenzene, a reaction that concurrently oxidizes hemoglobin to methemoglobin. who.int A crucial feature of this toxic mechanism is that cellular reduction systems, such as those involving NADPH or glutathione, can reduce the nitrosobenzene back to N-phenylhydroxylamine. smolecule.com

This regeneration of N-phenylhydroxylamine allows it to participate in another round of hemoglobin oxidation, establishing a catalytic cycle. smolecule.com This redox cycling leads to a rapid and substantial accumulation of methemoglobin, severely impairing the blood's oxygen-carrying capacity. The continuous cycling also consumes cellular reducing equivalents (like NADPH) and can lead to the production of reactive oxygen species, inducing oxidative stress and potential damage to red blood cells.

Interactions with Nucleophiles and Electrophiles

N-Phenylhydroxylamine exhibits versatile reactivity towards both nucleophiles and electrophiles due to the presence of its nucleophilic nitrogen and oxygen atoms and its ability to participate in various reaction pathways. smolecule.comnoaa.gov Its amphoteric nature allows it to act as both an acid and a base depending on the reaction environment. smolecule.com

A significant reaction of N-phenylhydroxylamine is its acylation by acid chlorides to produce N-arylhydroxamic acids. This reaction involves the nucleophilic attack of the hydroxylamine on the electrophilic carbonyl carbon of the acid chloride. For instance, N-phenylhydroxylamine reacts with butyryl chloride in the presence of a weak base like sodium hydrogen carbonate to yield N-phenylbutyrohydroxamic acid. iaea.org Similarly, reaction with benzoyl chloride under basic conditions produces N-phenylbenzohydroxamic acid. tojqi.netfortunejournals.com

The general synthesis involves dissolving N-phenylhydroxylamine in a suitable solvent such as benzene (B151609), often with an aqueous suspension of sodium bicarbonate to neutralize the HCl byproduct. iaea.orgtojqi.net The acid chloride is then added gradually. tojqi.net This method is a common and effective route for preparing a variety of substituted and unsubstituted hydroxamic acids. fortunejournals.comresearchgate.net These hydroxamic acid derivatives are stable compounds and have applications in various fields of chemistry. tojqi.net

N-Phenylhydroxylamine is known to be reactive and potentially incompatible with electrophilic compounds such as isocyanates and halogenated organics. noaa.govnih.govechemi.comchemicalbook.comlookchem.comechemi.com The nucleophilic nature of the hydroxylamine group allows it to react with the electrophilic carbon of the isocyanate group. This reactivity is a general characteristic of amines and hydroxylamines. noaa.gov While specific mechanistic studies for N-phenylhydroxylamine are not detailed in the provided context, the reaction is expected to proceed via nucleophilic addition to the isocyanate. It also interacts with imidoyl chlorides to generate N-imidoyl-N-phenylhydroxylamines. smolecule.com

N-Phenylhydroxylamine undergoes complex reactions with strong nucleophiles like bisulfite. nih.govechemi.com Under anaerobic conditions, the reaction between N-phenylhydroxylamine and bisulfite yields a mixture of products, including aniline, o-aminophenol, o-aminobenzenesulfonic acid, and p-aminobenzenesulfonic acid. nih.govechemi.com The formation of these products is proposed to occur through intermediates that arise from the nucleophilic attack of both bisulfite and sulfite (B76179) on the N-phenylhydroxylamine. nih.govechemi.com This is followed by covalent addition-elimination processes. nih.gov

This reaction pathway is considered a possible model for understanding the mechanisms of carcinogenic arylation of nucleic acid residues by arylhydroxylamines, presenting an alternative that does not require the formation of short-lived free radicals or nitrenium ions. nih.govechemi.comacs.org Studies using sodium bisulfite or sodium sulfite in an alcohol solution at room temperature also showed the slow formation of orthanilic and sulfanilic acids. cdnsciencepub.com The reaction rate is noted to be very slow when using sodium bisulfite or sulfite compared to aqueous sulfur dioxide, suggesting the protonated form of N-phenylhydroxylamine is a key reactant. cdnsciencepub.com

Radical Trapping Activity and Antioxidant Mechanisms

Hydroxylamines, including N-phenylhydroxylamine, are recognized as effective antioxidants that can scavenge free radicals. rsc.orgrsc.orgresearchgate.netrsc.org The primary antioxidant mechanism is attributed to a radical trapping process where a hydrogen atom is transferred to a free radical, which terminates chain oxidation reactions. rsc.orgrsc.org Both the N-H and O-H bonds in N-phenylhydroxylamine can serve as hydrogen-donating centers for this activity. rsc.orgrsc.orgtdtu.edu.vn

The main pathway for the radical-scavenging activity of N-phenylhydroxylamine is Hydrogen Atom Transfer (HAT). rsc.orgmdpi.comd-nb.info In this process, N-phenylhydroxylamine donates a hydrogen atom from either its N-H or O-H group to a reactive radical species, such as a peroxide radical (ROO•). rsc.orgrsc.org This action converts the damaging radical into a more stable molecule and generates a less reactive phenylhydroxylamine radical, thus interrupting the oxidative chain reaction. rsc.org

Computational studies of the potential energy surfaces for the reaction between N-phenylhydroxylamine and the methylperoxy radical (CH₃OO•) have been conducted to understand the kinetics and thermodynamics of the HAT process. rsc.org These studies analyze the pre-reactive complex, transition state, and product complex for hydrogen abstraction from both the N-H and O-H sites. rsc.org The efficiency of this radical trapping is heavily influenced by the bond dissociation enthalpies of the N-H and O-H bonds. rsc.orgrsc.org

The Bond Dissociation Enthalpy (BDE) is a critical parameter for evaluating the ability of an antioxidant to donate a hydrogen atom. A lower BDE value indicates a weaker bond that is more easily cleaved, facilitating the HAT mechanism. rsc.org The BDEs for the N-H and O-H bonds in N-phenylhydroxylamine have been extensively studied using computational methods like Density Functional Theory (DFT) with the M06-2X functional and the CBS-QB3 method. rsc.orgrsc.orgtdtu.edu.vn

Studies have shown that the BDE of the O-H bond is consistently lower than that of the N-H bond, making the hydroxyl group the more likely site for hydrogen donation. rsc.orgrsc.org For example, one study reported that the BDE(O-H) values are approximately 5.0, 7.5, and 6.0 kcal/mol lower than the BDE(N-H) values in the gas phase, DMSO, and water, respectively. rsc.orgrsc.org N-benzoylation of N-phenylhydroxylamine increases the BDE of the O-H bond by about 6.5 kcal/mol. acs.org

The table below summarizes the calculated BDE values for N-phenylhydroxylamine in different media.

BondMethodGas Phase (kcal/mol)DMSO (kcal/mol)Water (kcal/mol)
N-H M06-2X/6-311++G(d,p)74.8 rsc.org77.1 rsc.org77.4 rsc.org
N-H CBS-QB374.7 rsc.org--
O-H M06-2X/6-311++G(d,p)69.8 rsc.org--
O-H CBS-QB371.5 rsc.org--

Substituent Effects on Radical Scavenging Activity

The capacity of N-phenylhydroxylamine to scavenge free radicals is significantly influenced by the nature of substituents on its aromatic ring. This influence is primarily attributed to the alteration of the bond dissociation enthalpies (BDEs) of the N-H and O-H bonds, which are the active centers for hydrogen atom transfer to radicals. rsc.org

Detailed research findings indicate a clear trend regarding the electronic properties of these substituents. Electron-donating groups (EDGs) attached to the phenyl ring tend to decrease the BDEs of both the N-H and O-H bonds. Conversely, electron-withdrawing groups (EWGs) have the opposite effect, leading to an increase in these BDE values. rsc.org The reduction in BDE by electron-donating groups enhances the radical scavenging activity by making the hydrogen atom more easily abstractable by a radical species.

The magnitude of this effect is directly related to the electron-donating or electron-withdrawing strength of the substituent. For instance, the amino group (-NH₂), a strong electron-donating group, causes a more significant decrease in the N-H bond dissociation enthalpy compared to the nitro group (-NO₂), a potent electron-withdrawing group, which increases the BDE. rsc.org This trend has been observed across different media, including the gas phase, DMSO, and water. rsc.org

Experimental assessments, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, have been utilized to evaluate the antioxidant capability of N-phenylhydroxylamine, further substantiating the understanding of its radical scavenging properties. rsc.org

Detailed Research Findings

Computational studies using Density Functional Theory (DFT) have provided quantitative insights into the substituent effects on the BDEs of N-phenylhydroxylamine derivatives. The tables below summarize the calculated changes in bond dissociation enthalpies for representative substituted N-phenylhydroxylamines.

Table 1: Effect of Substituents on the N-H Bond Dissociation Enthalpy (BDE) of N-Phenylhydroxylamine

Substituent (para-position)Electron NatureChange in BDE(N-H) in Gas Phase (kcal/mol)Change in BDE(N-H) in DMSO (kcal/mol)Change in BDE(N-H) in Water (kcal/mol)
-NH₂Donating-3.4-4.4-4.3
-NO₂Withdrawing+1.8+2.9+3.1

Data derived from computational studies as described in the source literature. rsc.org The values represent the change relative to the unsubstituted N-phenylhydroxylamine.

Table 2: Effect of Substituents on the O-H Bond Dissociation Enthalpy (BDE) of N-Phenylhydroxylamine

SubstituentElectron NatureGeneral Effect on BDE(O-H)
Electron-Donating GroupsDonatingDecrease
Electron-Withdrawing GroupsWithdrawingIncrease

This table illustrates the general trend observed for the O-H bond, as specific values were not detailed in the provided search results.

The data clearly demonstrates that the strategic placement of electron-donating substituents on the phenyl ring is a key factor in enhancing the radical scavenging activity of N-phenylhydroxylamine by lowering the energy barrier for hydrogen atom donation.

Spectroscopic and Advanced Structural Characterization of Phenylhydroxylamine Compounds

X-ray Diffraction Studies of Phenylhydroxylamine Salts (e.g., Oxalates)

While specific crystallographic data for N-Phenylhydroxylamine oxalate (B1200264) is not widely published, the general principles of XRD analysis of organic salts are well-established. The analysis would involve measuring the diffraction pattern of a single crystal of the salt and using this data to construct an electron density map, from which the atomic positions can be determined. This information is fundamental to understanding the solid-state properties of the compound. Studies on related fibrous metal oxalates have demonstrated how XRD can reveal changes in crystal plane exposure during particle growth nih.gov.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes. sapub.orgthermofisher.com For N-Phenylhydroxylamine oxalate, the spectra would be a superposition of the vibrational modes of the phenylhydroxylammonium cation and the oxalate anion.

FTIR spectroscopy relies on the absorption of infrared radiation at frequencies corresponding to the vibrational modes of the molecule that induce a change in the dipole moment. sapub.orgthermofisher.com In contrast, Raman spectroscopy measures the inelastic scattering of monochromatic light, with the frequency shifts corresponding to vibrational modes that cause a change in the polarizability of the molecule. sapub.org These two techniques are often complementary.

In the spectrum of this compound, characteristic peaks for the N-H and O-H stretching vibrations of the phenylhydroxylammonium cation would be expected in the region of 3100-3600 cm⁻¹. The C-N stretching and N-O stretching vibrations would also be present at lower frequencies. The aromatic C-H and C=C stretching vibrations from the phenyl ring would appear in their respective characteristic regions. The oxalate anion would exhibit strong, characteristic peaks due to the symmetric and asymmetric stretching of the C=O and C-O bonds.

Table 2: Expected Vibrational Modes for this compound.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
O-H (Hydroxyl) Stretching 3200 - 3600 FTIR, Raman
N-H (Ammonium) Stretching 3000 - 3400 FTIR, Raman
C-H (Aromatic) Stretching 3000 - 3100 FTIR, Raman
C=O (Oxalate) Asymmetric Stretching ~1650 - 1700 FTIR
C=C (Aromatic) Stretching 1450 - 1600 FTIR, Raman
C-O (Oxalate) Symmetric Stretching ~1300 - 1400 FTIR
C-N Stretching 1250 - 1350 FTIR, Raman

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. chemicalbook.com Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of N-Phenylhydroxylamine.

In the ¹H NMR spectrum of N-Phenylhydroxylamine, the protons on the phenyl ring typically appear as multiplets in the aromatic region (around 6.8-7.3 ppm). rsc.org The protons of the N-H and O-H groups are exchangeable and may appear as broad singlets, with their chemical shifts being dependent on the solvent and concentration.

The ¹³C NMR spectrum provides information about the carbon skeleton. The carbons of the phenyl ring will show distinct signals in the aromatic region (typically 110-150 ppm). The carbon atom attached to the nitrogen atom (ipso-carbon) will have a characteristic chemical shift influenced by the electron-withdrawing nature of the hydroxylamine (B1172632) group. rsc.org

The formation of the oxalate salt is not expected to significantly alter the NMR spectra of the N-Phenylhydroxylamine moiety in solution, although slight shifts in the positions of the labile N-H and O-H protons may be observed.

Table 3: Representative NMR Data for N-Phenylhydroxylamine.

Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment
¹H ~8.63 br s N-OH
¹H ~7.20 - 7.26 m Aromatic C-H
¹H ~7.01 - 7.04 m Aromatic C-H
¹H ~6.88 - 6.93 m Aromatic C-H
¹H ~4.84 br s N-H
¹³C ~151.90 s C-N (ipso)
¹³C ~129.47 s Aromatic C-H
¹³C ~122.11 s Aromatic C-H
¹³C ~115.10 s Aromatic C-H

Note: Chemical shifts are approximate and can vary with solvent and other experimental conditions. rsc.org

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. chemguide.co.uk For N-Phenylhydroxylamine, which has a molecular weight of 109.13 g/mol , the mass spectrum would show a molecular ion peak (M⁺) at m/z 109. nih.govnist.gov

Electron ionization (EI) is a common method used in MS, which involves bombarding the sample with high-energy electrons. This process can lead to the fragmentation of the molecular ion into smaller, charged fragments. The analysis of these fragments provides valuable structural information. chemguide.co.uk Common fragmentation patterns for amines and alcohols often involve cleavage of bonds adjacent to the heteroatom (alpha-cleavage). youtube.comlibretexts.org

For N-Phenylhydroxylamine, likely fragmentation pathways could include the loss of a hydroxyl radical (•OH) to form an ion at m/z 92, or the loss of a hydrogen atom. nih.gov Further fragmentation of the phenyl ring could also occur. The oxalate counter-ion would not be observed in the mass spectrum of the N-Phenylhydroxylamine cation.

Table 4: Predicted Mass Spectrometry Fragmentation for N-Phenylhydroxylamine.

m/z Proposed Fragment Identity
109 [C₆H₅NHOH]⁺ Molecular Ion
92 [C₆H₅NH]⁺ Loss of •OH
77 [C₆H₅]⁺ Loss of NHOH

Electron Paramagnetic Resonance (EPR) Studies for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals. syntechinnovation.comscispace.com This makes it an invaluable tool for studying reaction mechanisms that involve radical intermediates.

In the context of N-Phenylhydroxylamine, EPR can be used to detect and characterize the N-phenylhydroxylaminyl radical (C₆H₅NHO•), which can be formed through oxidation or as an intermediate in various chemical and biological processes. rsc.org The EPR spectrum of this radical would provide information about its electronic structure and its interaction with the surrounding environment.

The key parameters obtained from an EPR spectrum are the g-factor and hyperfine splitting constants. ljmu.ac.uk The g-factor is characteristic of the radical and can help to identify it. The hyperfine splitting arises from the interaction of the unpaired electron with magnetic nuclei (such as ¹H and ¹⁴N) in the molecule, providing information about the distribution of the unpaired electron's spin density and thus the structure of the radical. ljmu.ac.ukyoutube.com Spin trapping techniques, where a short-lived radical reacts with a "spin trap" to form a more stable radical, can also be employed to study transient radical species. syntechinnovation.com

Surface Science Techniques for Catalytic Studies (e.g., XPS, TEM, BET)

Surface science techniques are crucial for characterizing heterogeneous catalysts used in the synthesis of N-Phenylhydroxylamine, typically through the selective reduction of nitrobenzene (B124822). researchgate.netdntb.gov.ua Techniques such as X-ray Photoelectron Spectroscopy (XPS), Transmission Electron Microscopy (TEM), and Brunauer-Emmett-Teller (BET) analysis provide insights into the catalyst's composition, morphology, and surface area, all of which are critical for its activity and selectivity. rsc.org

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical (oxidation) states of the elements on the surface of a catalyst. rsc.org For instance, in studies of metal nanoparticle catalysts, XPS can confirm the presence and oxidation state of the active metal (e.g., Pt, Au, Rh) and the nature of the support material. whiterose.ac.uksemanticscholar.org

Transmission Electron Microscopy (TEM) provides high-resolution images of the catalyst, allowing for the determination of nanoparticle size, shape, and dispersion on the support material. whiterose.ac.uk This is crucial as the catalytic activity is often highly dependent on the size and morphology of the nanoparticles.

Brunauer-Emmett-Teller (BET) analysis is used to measure the specific surface area of a material by nitrogen adsorption-desorption isotherms. rsc.org A high surface area is generally desirable for a catalyst support as it allows for a greater dispersion of the active catalytic sites, potentially leading to higher reaction rates. rsc.org

These techniques, when used in combination, provide a comprehensive understanding of the catalyst's properties, which is essential for optimizing the synthesis of N-Phenylhydroxylamine and other related compounds.

Computational and Theoretical Studies of N Phenylhydroxylamine Systems

Quantum Mechanical (QM) Approaches

Quantum mechanical methods are fundamental to understanding the electronic behavior of molecules, offering high accuracy in calculating properties like molecular structures, energies, and reaction barriers. These ab initio ("from first principles") and Density Functional Theory (DFT) approaches solve or approximate the Schrödinger equation, providing a detailed picture of electron distribution and its consequences for chemical reactivity.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of atoms, molecules, and solids. Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, a simpler three-dimensional quantity, making it computationally feasible for larger systems. The theory is, in principle, exact and provides a framework for understanding and calculating ground-state properties.

In the study of N-Phenylhydroxylamine systems, DFT has been instrumental in evaluating key energetic parameters that govern reactivity. For instance, DFT calculations have been employed to re-evaluate the bond dissociation enthalpies (BDEs) of the N–H and O–H bonds, which are crucial for the compound's role as an antioxidant. Studies using the M06-2X functional with a 6-311++G(d,p) basis set have provided revised BDE values, showing that the O–H bond is weaker than the N–H bond, contrary to some earlier assumptions. This finding is critical for understanding the hydrogen transfer mechanism by which hydroxylamines scavenge free radicals.

DFT calculations allow for the investigation of these properties in various environments by incorporating solvent models. The calculated BDEs for N-Phenylhydroxylamine in the gas phase, DMSO, and water demonstrate the influence of the medium on bond strengths. Furthermore, DFT is used to probe the effects of substituents on the aromatic ring, explaining how electron-donating or electron-withdrawing groups modulate the BDEs of the N–H and O–H bonds.

ParameterGas Phase (kcal/mol)DMSO (kcal/mol)Water (kcal/mol)
BDE(N–H) 74.877.177.4
BDE(O–H) ~69.8~69.6~71.4
Data sourced from DFT calculations at the M06-2X/6-311++G(d,p) level of theory.

Ab initio quantum chemistry methods are a class of techniques that solve the electronic Schrödinger equation from first principles, without reliance on empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can offer higher accuracy for certain properties. The Complete Basis Set (CBS) methods, such as CBS-QB3, are composite ab initio approaches that extrapolate to the complete basis set limit to achieve high chemical accuracy.

For N-Phenylhydroxylamine, high-level ab initio methods have been used to validate results obtained from DFT calculations. The CBS-QB3 method, for example, was used alongside the M06-2X functional to re-evaluate the bond dissociation enthalpies of the N–H and O–H bonds, with both methods yielding results in close agreement. This concordance between a high-level ab initio method and a DFT functional lends significant confidence to the computational findings regarding the molecule's antioxidant activity. The application of these rigorous methods is crucial for establishing reliable benchmarks for molecular energetics and reactivity.

A significant application of quantum mechanical calculations is the mapping of potential energy surfaces for chemical reactions. This allows for the identification of transition states (TS) and the calculation of activation energies (energy barriers), which are critical for understanding reaction kinetics and mechanisms.

In systems related to N-Phenylhydroxylamine, such as its formation from nitrobenzene (B124822) or its rearrangement, computational methods can elucidate the step-by-step mechanism. For example, in the Bamberger rearrangement, where N-Phenylhydroxylamine rearranges to 4-aminophenol (B1666318) in the presence of strong acid, QM methods can model the protonation steps, the N-O bond cleavage, and the subsequent nucleophilic attack of water to identify the rate-determining step and the structure of the key transition states.

Similarly, in the study of tautomeric interconversions, such as the keto-enol transformation in related heterocyclic systems, DFT methods (e.g., B3LYP and M06-2X) are used to calculate the barrier heights for the transformation process. Transition State Theory (TST) can then be applied to these calculated barriers to determine reaction rate constants. These computational approaches provide a molecular-level understanding of reaction feasibility and pathways that is essential for controlling reaction outcomes.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum mechanics provides a static picture of electronic structure, Molecular Dynamics (MD) simulations offer a time-resolved view of molecular motion. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each particle over time, revealing the dynamic behavior of the system.

For N-Phenylhydroxylamine systems, MD simulations can be used to study conformational changes, solvent effects, and the dynamics of interactions with other molecules or surfaces. Ab initio MD, which calculates the forces on the fly using quantum mechanical methods, can be particularly powerful for modeling reactions. For instance, ab initio MD simulations have been employed to gain insights into the mechanism of nitrobenzene hydrogenation, a reaction where N-Phenylhydroxylamine is a key intermediate. These simulations can identify important reaction species and follow their evolution over time on a catalyst surface, providing a detailed picture of the reaction dynamics. Such simulations are crucial for understanding how factors like temperature and solvent influence the reaction pathways and product selectivity.

Computational Catalysis Studies and Catalyst Design

Computational chemistry is a vital tool in the field of catalysis, enabling the rational design of new catalysts and the optimization of existing ones. By modeling the interactions between reactants and a catalyst surface, researchers can understand the fundamental principles that govern catalytic activity and selectivity.

The selective reduction of nitroarenes to N-Phenylhydroxylamine is a synthetically important but challenging transformation. Computational studies, particularly using DFT, have been employed to design catalysts for this process. For example, DFT calculations can be used to investigate the d-band center position of metal catalysts, which correlates with their activity and selectivity in nitroarene hydrogenation. This allows for the in silico screening of different metal alloys and nanoparticles to predict their performance.

Studies on gold nanoparticle (AuNP) catalysts have shown that catalyst efficiency and product selectivity (towards N-Phenylhydroxylamine, azoxybenzene (B3421426), or aniline) can be finely tuned. Computational modeling can help rationalize these experimental findings by examining the adsorption energies of reactants and intermediates on the catalyst surface and calculating the energy barriers for different reaction pathways (e.g., the direct pathway vs. the condensation pathway). This synergy between computation and experiment accelerates the discovery of highly efficient and selective catalytic systems.

Modeling of Reaction Pathways and Intermediate Species

Understanding the intricate network of possible reactions is key to controlling chemical transformations. Computational modeling allows for the exploration of complex reaction pathways, the identification of transient intermediates, and the determination of the factors that steer a reaction towards a desired product.

In the reduction of nitrobenzene, N-Phenylhydroxylamine is a crucial intermediate in the pathway to aniline (B41778). However, it can also participate in a competing condensation reaction with nitrosobenzene (B162901) (another intermediate) to form azoxybenzene. Computational modeling can map out the potential energy surface for both the direct reduction pathway and the condensation pathway. By calculating the free energy changes (ΔG) and activation barriers for each elementary step, researchers can determine the thermodynamically and kinetically favored pathways under different conditions (e.g., solvent, temperature, atmosphere).

For example, it has been shown that reactions under an inert atmosphere favor the direct pathway to N-Phenylhydroxylamine, while reactions in air can lead to azoxy-based products due to the reversible formation of N-Phenylhydroxylamine, which enables the competing condensation pathway. These computational insights are invaluable for optimizing reaction conditions to maximize the yield of the desired product, N-Phenylhydroxylamine.

Theoretical Insights into Radical Trapping Mechanisms and Bond Dissociation Energies

Computational and theoretical studies have provided significant insights into the radical-trapping mechanisms of N-phenylhydroxylamine, primarily focusing on its function as an antioxidant. rsc.orgresearchgate.net These studies utilize quantum chemical methods, such as Density Functional Theory (DFT), to elucidate the underlying principles of its reactivity towards free radicals. rsc.orgtdtu.edu.vnnih.gov The antioxidant capability of N-phenylhydroxylamine is largely attributed to its ability to donate a hydrogen atom, thereby neutralizing reactive free radicals and terminating damaging chain reactions. rsc.org

The primary mechanism for this radical scavenging is the hydrogen atom transfer (HAT) process. researchgate.net N-phenylhydroxylamine is particularly effective in this regard as it possesses two potential hydrogen-donating sites: the N–H bond and the O–H bond of the hydroxylamine (B1172632) moiety. rsc.orgtdtu.edu.vnnih.gov Theoretical calculations are crucial for determining the bond dissociation energy (BDE) for each of these bonds, which is a key indicator of their ability to donate a hydrogen atom. A lower BDE signifies a weaker bond, making hydrogen abstraction by a radical species more energetically favorable. rsc.org

Research employing methods such as M06-2X/6-311++G(d,p) and CBS-QB3 has been conducted to accurately calculate the BDEs of both the N–H and O–H bonds in N-phenylhydroxylamine. rsc.orgtdtu.edu.vnrsc.org These computational analyses have revealed that the BDE of the O–H bond is consistently lower than that of the N–H bond across different environments, including the gas phase and in solvents like DMSO and water. rsc.orgnih.govrsc.org This suggests that the O–H group is the more likely site for the initial hydrogen atom donation in the radical trapping process.

The influence of the surrounding medium on the BDEs has also been a subject of theoretical investigation. Calculations show that the BDE values for both bonds are affected by the polarity of the solvent. rsc.orgnih.govrsc.org For instance, the BDEs in polar solvents like DMSO and water are slightly higher than in the gas phase, yet the O–H bond remains the weaker of the two. rsc.orgrsc.org

Furthermore, computational studies have explored the effects of substituting various functional groups onto the phenyl ring of N-phenylhydroxylamine. rsc.orgtdtu.edu.vnnih.gov The introduction of either electron-donating or electron-withdrawing groups at the para position can modulate the BDEs of the N–H and O–H bonds, thereby fine-tuning the antioxidant activity of the molecule. rsc.orgtdtu.edu.vn These theoretical findings are instrumental in understanding the structure-activity relationship of N-phenylhydroxylamine derivatives and in the rational design of more potent antioxidants.

Detailed Research Findings

Recent DFT studies have provided precise values for the bond dissociation enthalpies of N-phenylhydroxylamine. rsc.org Using the M06-2X/6-311++G(d,p) and CBS-QB3 methods, researchers have re-evaluated these critical parameters. tdtu.edu.vnnih.gov The findings confirm that both the N–H and O–H bonds act as centers for hydrogen donation in the radical scavenging process. rsc.orgrsc.org

Kinetic analysis has also been incorporated into these theoretical studies to further understand the implicated mechanisms beyond just thermodynamic considerations like BDEs. rsc.orgtdtu.edu.vn These kinetic insights help to paint a more complete picture of the radical trapping activity of N-phenylhydroxylamine. rsc.org

Table 1: Calculated Bond Dissociation Energies (BDE) of N-Phenylhydroxylamine in Different Media

BondMediumBDE (kcal mol⁻¹)
N–HGas Phase74.8
O–HGas Phase~69.8
N–HDMSO77.1
O–HDMSO~69.6
N–HWater77.4
O–HWater~71.4

Note: The BDE(O–H) values are approximated based on the reported differences from the BDE(N–H) values. rsc.orgnih.govrsc.org

Applications of N Phenylhydroxylamine in Advanced Organic Synthesis

Precursor in Pharmaceutical Synthesis (e.g., Acetaminophen)

One of the most significant industrial applications of N-Phenylhydroxylamine is its role as a key intermediate in the production of the widely used analgesic and antipyretic drug, Acetaminophen (also known as Paracetamol). daneshyari.com The synthesis pathway leverages a classic acid-catalyzed reaction known as the Bamberger rearrangement. wikipedia.orgwikipedia.org

In this process, N-Phenylhydroxylamine, typically generated from the reduction of nitrobenzene (B124822), is treated with a strong aqueous acid. wikipedia.orgrsc.org This induces a rearrangement of the molecule to form 4-aminophenol (B1666318) (p-aminophenol). wikipedia.orgthieme.com The mechanism involves the protonation of the hydroxylamine (B1172632), followed by the loss of a water molecule to form a nitrenium ion intermediate, which then reacts with water to yield the final 4-aminophenol product. wikipedia.orgthieme.com This 4-aminophenol is the direct precursor to Acetaminophen and is subsequently acetylated, most commonly using acetic anhydride, to produce the final drug. rsc.orgresearchgate.net

StepReactantKey TransformationProduct
1NitrobenzeneReductionN-Phenylhydroxylamine
2N-PhenylhydroxylamineBamberger Rearrangement4-Aminophenol
34-AminophenolAcetylationAcetaminophen

This synthetic route is a cornerstone of industrial pharmaceutical manufacturing, though ongoing research aims to improve its efficiency and sustainability. rsc.orgresearchgate.net

Synthesis of Agrochemicals and Pesticides

The versatile reactivity of N-Phenylhydroxylamine and its derivatives extends to the agrochemical industry, where it serves as a building block for various active compounds. smolecule.com The core structure can be modified to create molecules with desired pesticidal or herbicidal properties. One notable application is in the synthesis of the fungicide fenhexamid, which utilizes the Bamberger rearrangement as a key step in its production process. wikipedia.org The ability to introduce different functional groups onto the phenyl ring allows for the fine-tuning of the biological activity and physical properties of the resulting agrochemicals.

Building Block for Complex Heterocyclic Compounds

N-Phenylhydroxylamine is a valuable precursor for the synthesis of a diverse array of nitrogen- and oxygen-containing heterocyclic compounds. adipogen.com Its utility in this area stems primarily from its ability to be easily converted into nitrones. wikipedia.org

Nitrones are generated through the condensation reaction of N-Phenylhydroxylamine with various aldehydes. wikipedia.orguobaghdad.edu.iq These resulting nitrones are stable 1,3-dipoles and are highly effective reagents in 1,3-dipolar cycloaddition reactions. uobaghdad.edu.iqresearchgate.net This type of reaction is a powerful tool for constructing five-membered heterocyclic rings with high regio- and stereoselectivity. nih.gov

Key applications include:

Synthesis of Isoxazolidines: By reacting nitrones derived from N-Phenylhydroxylamine with alkenes (such as styrene) or other dipolarophiles like N-substituted maleimides, a wide range of substituted isoxazolidines can be synthesized. uobaghdad.edu.iqresearchgate.net

Synthesis of Tetrahydro-1,2-oxazines: These six-membered heterocyclic compounds can be formed through a [3+2] dipolar cycloaddition reaction involving N-Phenylhydroxylamine, an aldehyde, and a cyclopropane. smolecule.com

Synthesis of 2-Alkylindoles: In a gold-catalyzed reaction, N-Phenylhydroxylamine can react with aliphatic terminal alkynes to form 2-alkylindoles, which are important structural motifs in many biologically active molecules. smolecule.com

PrecursorReaction TypeReactant(s)Resulting Heterocycle
N-PhenylhydroxylamineCondensation, then 1,3-Dipolar CycloadditionAldehyde, AlkeneIsoxazolidine (B1194047)
N-PhenylhydroxylamineHomo [3+2] Dipolar CycloadditionAldehyde, CyclopropaneTetrahydro-1,2-oxazine
N-PhenylhydroxylamineGold-Catalyzed Rearrangement/CyclizationAliphatic Terminal Alkyne2-Alkylindole

Role in Polymerization Inhibition

While N-Phenylhydroxylamine itself is not typically used directly as a polymerization inhibitor, it is a critical precursor to a class of highly effective inhibitors known as N-nitroso-N-phenylhydroxylamines and their salts. wikipedia.orgfujifilm.com The most prominent of these is Cupferron, the ammonium (B1175870) salt of N-nitroso-N-phenylhydroxylamine, and its corresponding aluminum salt, tris(N-nitroso-N-phenylhydroxylamine)aluminum. wikipedia.orggoogle.com

These compounds are synthesized directly from N-Phenylhydroxylamine by reaction with a nitrosating agent. wikipedia.org They are particularly effective at preventing the undesirable, spontaneous polymerization of highly reactive monomers, such as styrene (B11656) and acrylates, especially during manufacturing, distillation, and storage. google.comnih.gov The hydroxylamine functional group is central to the inhibitory action of this class of compounds, which function by terminating the free-radical chain reactions that drive polymerization. nih.gov

PrecursorDerivativeApplication
N-PhenylhydroxylamineCupferron (N-Nitroso-N-phenylhydroxylamine, ammonium salt)Polymerization Inhibitor
N-PhenylhydroxylamineTris(N-nitroso-N-phenylhydroxylamine)aluminum saltPolymerization Inhibitor for monomers and photocurable formulations. fujifilm.comgoogle.com

Development of Novel Synthetic Routes and Green Chemistry Approaches

The synthesis of N-Phenylhydroxylamine itself is a subject of significant research, particularly within the framework of green chemistry. nih.gov The traditional method for its preparation involves the reduction of nitrobenzene using zinc dust in the presence of ammonium chloride. wikipedia.orgorgsyn.orgchemicalbook.com While effective, this method generates significant inorganic waste.

Modern approaches focus on developing cleaner, more efficient, and highly selective catalytic systems. These novel routes aim to minimize waste, avoid the use of stoichiometric heavy metals, and proceed under milder reaction conditions. nih.govvjol.info.vn

Key advancements include:

Catalytic Transfer Hydrogenation: This method uses hydrazine (B178648) as a hydrogen source in the presence of a rhodium-on-carbon catalyst to reduce nitrobenzene. It offers high yields and avoids the use of metallic reducing agents. wikipedia.orgorgsyn.org

Selective Catalytic Hydrogenation: Research has shown that supported platinum catalysts (e.g., Pt on silica (B1680970) or alumina) can selectively hydrogenate nitroaromatics to the corresponding N-aryl hydroxylamines with excellent yields (>95%) and selectivity under mild conditions, such as room temperature and low hydrogen pressure (1 bar). rsc.org

Nanoparticle Catalysis: Gold nanoparticles stabilized on specific polymer supports have been shown to be exceptionally efficient catalysts for the reduction of nitrobenzene, capable of producing N-Phenylhydroxylamine with nearly 100% selectivity in an aqueous medium. acs.org

Biocatalysis: Emerging research is exploring the use of enzymes, such as nitroreductases, for the highly chemo-selective conversion of nitroarenes to N-arylhydroxylamines under mild, environmentally benign conditions. vjol.info.vn

Synthesis MethodReducing Agent / CatalystKey Features
Classic Method Zinc Dust / Ammonium ChlorideEffective but generates metallic waste. chemicalbook.com
Transfer Hydrogenation Hydrazine / Rhodium on CarbonHigh yield, avoids heavy metals. wikipedia.orgorgsyn.org
Selective Hydrogenation H2 / Supported Platinum CatalystHigh selectivity, mild conditions (room temp, 1 bar H2). rsc.org
Nanoparticle Catalysis NaBH4 / Supported Gold NanoparticlesExtremely high selectivity and efficiency in water. acs.org
Biocatalysis Nitroreductase EnzymeGreen, chemo-selective, mild conditions. vjol.info.vn

These developments highlight the ongoing effort to align the production of crucial chemical intermediates like N-Phenylhydroxylamine with the principles of sustainable chemistry. nih.gov

Advanced Analytical Chemistry Applications of N Phenylhydroxylamine Compounds

Reagent for Detection and Quantification of Nitroso Compounds

While N-Phenylhydroxylamine oxalate (B1200264) is a specific salt, the most widely utilized derivative in this context is the ammonium (B1175870) salt of N-nitroso-N-phenylhydroxylamine, commonly known as Cupferron. This compound is itself a nitroso-containing molecule and is a prominent analytical reagent primarily for the separation and precipitation of metal ions rather than for the direct quantification of other nitroso compounds.

Cupferron is prepared from N-phenylhydroxylamine by introducing a nitroso group (NO⁺ source). The resulting N-nitroso-N-phenylhydroxylamine anion is an excellent chelating agent that binds to metal cations through its two oxygen atoms, forming stable five-membered rings. This property is the basis for its extensive use in inorganic analysis.

Its primary analytical application is as a precipitating agent for the quantitative analysis of various metal ions from strongly acidic solutions. The insoluble metal complexes can be separated from other ions, allowing for their gravimetric determination or subsequent analysis. It is also used as an extraction agent for separating metals or for their photometric analysis. For instance, Cupferron can be used to separate copper and iron from other metals and to quantitatively measure vanadates and titanium.

Metal IonAnalytical Application with CupferronReference
Iron (Fe³⁺)Quantitative precipitation from strong acid solution
Copper (Cu²⁺)Precipitation and separation from other metals
Titanium (Ti⁴⁺)Quantitative precipitation (forms a yellow precipitate)
Vanadates (VO₃⁻)Quantitative precipitation (forms a dark red precipitate)
Aluminum (Al³⁺)Colorimetric estimation and precipitation
Tin (Sn⁴⁺)Precipitation and separation from zinc
Zirconium (Zr⁴⁺)Forms unstable solutions, used in complex formation
Thorium (Th⁴⁺)Forms unstable solutions, used in complex formation

Use in Chemiluminescent Systems (Indirectly related via phenyl oxalate ester, indicating oxalate's role in related analytical contexts)

The oxalate structure, central to N-Phenylhydroxylamine oxalate, plays a pivotal role in the well-known peroxyoxalate chemiluminescence reaction, which is the basis for commercial glow sticks. Although N-phenylhydroxylamine itself is not directly involved, its oxalate component is part of a class of compounds essential for this light-producing chemical system.

The reaction involves a diaryl oxalate ester, such as diphenyl oxalate (DPO), reacting with hydrogen peroxide in the presence of a base catalyst. This reaction produces a highly unstable, high-energy intermediate, presumed to be 1,2-dioxetanedione. This intermediate rapidly decomposes into two molecules of carbon dioxide. The significant amount of energy released during this decomposition is not emitted as heat but is instead transferred to a fluorescent dye molecule (a fluorophore) present in the solution. This energy transfer excites the dye molecule to a higher electronic state. As the excited dye molecule returns to its ground state, it releases the excess energy as a photon of visible light. The color of the emitted light is determined by the specific chemical structure of the fluorescent dye used.

Fluorescent Dye (Fluorophore)Emitted Light Color
9,10-DiphenylanthraceneBlue
9,10-Bis(phenylethynyl)anthraceneGreen
1-Chloro-9,10-bis(phenylethynyl)anthraceneYellow-Green
Rubrene (5,6,11,12-tetraphenylnaphthacene)Yellow
5,12-Bis(phenylethynyl)naphthaceneOrange
Rhodamine BRed

This principle is also applied in analytical chemistry. For example, highly sensitive analytical methods have been developed for the measurement of oxalate in biological samples like serum. These methods can involve an enzyme, oxalate oxidase, which catalyzes the conversion of oxalate to hydrogen peroxide. The hydrogen peroxide produced is then quantified using a chemiluminescent system, such as the luminol (B1675438) reaction, providing a highly sensitive assay with detection limits in the micromolar range.

Biological and Environmental Research Involving N Phenylhydroxylamine

Metabolism and Detoxification Pathways Studies

N-Phenylhydroxylamine is recognized as a metabolite of aniline (B41778) and can be formed through the reduction of nitrobenzene (B124822). nih.govnih.gov In biological systems, it undergoes several metabolic transformations. One key detoxification pathway involves the rearrangement of N-phenylhydroxylamine into ortho- and para-aminophenols, which are compounds with a lower potential for toxicity and are more readily excreted. nih.gov

The metabolism of N-phenylhydroxylamine is also characterized by a redox cycle with nitrosobenzene (B162901). nih.gov Phenylhydroxylamine and hemoglobin can react to form methemoglobin and nitrosobenzene. nih.gov Subsequently, mechanisms exist within red blood cells to reduce nitrosobenzene back to N-phenylhydroxylamine, perpetuating a cycle that contributes to its biological effects. nih.gov Under anaerobic conditions, it can react with bisulfite to form aniline, o-aminophenol, and aminobenzenesulfonic acids. nih.gov

The biotransformation of aromatic amines, such as aniline, often involves N-oxidation to yield N-hydroxyarylamines like N-phenylhydroxylamine. nih.gov This metabolic activation is a critical step preceding the exertion of their biological effects. nih.gov

Table 1: Selected Metabolites and Transformation Products of N-Phenylhydroxylamine

Precursor/Reactant Condition Resulting Product(s)
N-Phenylhydroxylamine Biological Rearrangement o-Aminophenol, p-Aminophenol nih.gov
N-Phenylhydroxylamine Oxidation Nitrosobenzene, Nitrobenzene nih.govnih.gov
Nitrosobenzene Enzymatic Reduction N-Phenylhydroxylamine nih.gov
Nitrobenzene Biocatalytic Reduction (e.g., baker's yeast) N-Phenylhydroxylamine nih.govmdpi.com

Substrate for Enzyme Activity Investigations

N-Phenylhydroxylamine serves as a valuable substrate for investigating the activity of various enzymes, particularly those involved in metabolic and detoxification processes. smolecule.com Its transformation is a key indicator of the function of specific enzyme systems. For instance, the reduction of nitroaromatic compounds to N-phenylhydroxylamine can be achieved using biocatalytic enzymes. nih.govmdpi.com

Research has explored the use of hemoproteins, such as cytochromes P450, in catalyzing reactions involving hydroxylamines. nih.gov These enzymes can potentially utilize N-phenylhydroxylamine as a substrate, facilitating its conversion to other products. The study of such interactions provides insight into the broader capability of heme enzymes to process hydroxylamine-containing compounds, which are analogous in some ways to hydrogen peroxide, a natural substrate for peroxygenases. nih.gov The ability of enzymes to act on N-phenylhydroxylamine highlights its role as a reactive intermediate in biocatalysis.

Role in Oxidative Stress Mechanisms

Arylhydroxylamines, including N-phenylhydroxylamine, are implicated in the generation of cellular oxidative stress. nih.gov This occurs through their capacity to form reactive oxygen species (ROS), which can lead to cellular damage. The oxidation of N-phenylhydroxylamine is an oxygen-dependent process, highlighting its direct involvement with molecular oxygen to produce reactive intermediates. nih.govnih.gov

Studies on related arylhydroxylamines derived from drugs like sulfamethoxazole (B1682508) and dapsone (B1669823) show that these metabolites induce ROS generation in human keratinocytes. nih.gov While these compounds consistently lead to ROS formation, research indicates that there is not always a direct correlation between the quantity of ROS generated and the level of cytotoxicity observed. nih.gov The involvement of N-phenylhydroxylamine in redox cycles, such as its interconversion with nitrosobenzene, is a key mechanism behind its ability to generate oxidative stress. nih.gov

Table 2: Effect of Scavengers on Dapsone Hydroxylamine (B1172632) (DDS-NOH)-Induced ROS Generation

Scavenger Decrease in ROS Generation (%)
Ascorbic acid 87% nih.gov
N-acetylcysteine 86% nih.gov
Trolox 44% nih.gov

This table presents data for a related arylhydroxylamine to illustrate the general role of this class of compounds in oxidative stress and the potential for mitigation.

Environmental Fate and Transformation Studies of Aromatic Hydroxylamines

Aromatic amines and their derivatives are a significant class of environmental pollutants due to their widespread use in manufacturing pesticides, dyes, and polymers. nih.gov N-phenylhydroxylamine, as an aromatic hydroxylamine, is subject to various transformation processes in the environment. Its degradation in aqueous solutions is highly dependent on environmental conditions such as pH and the presence of oxygen. nih.govnih.gov

In aqueous phosphate (B84403) buffers at physiological pH (6.8-7.4), N-phenylhydroxylamine degrades to form nitrosobenzene, nitrobenzene, and azoxybenzene (B3421426). nih.gov This reaction is dependent on the presence of oxygen and is subject to both general acid and general base catalysis. nih.gov At more acidic pH values (≤ 5.8), its transformation also yields p-nitrosophenol in addition to the other products. nih.govnih.gov The degradation pathways suggest that these products can be formed directly from a common intermediate generated from the reaction of N-phenylhydroxylamine and oxygen, without the necessary involvement of hydrogen peroxide or superoxide. nih.govnih.gov Understanding these transformation pathways is crucial for assessing the environmental persistence and impact of aromatic hydroxylamines.

Detection and Quantification of Chemical Species in Environmental Samples

Accurate detection and quantification of N-phenylhydroxylamine and related aromatic compounds in environmental matrices are essential for monitoring their presence and fate. High-performance liquid chromatography (HPLC) has been established as a robust method for the determination of N-phenylhydroxylamine and its related compounds, such as aniline, aminophenols, and nitrosobenzene, in tissues and aqueous solutions. nih.govresearchgate.net

Various HPLC configurations have been developed, utilizing different separation and detection techniques. These include reverse-phase chromatography paired with spectrophotometric, electrochemical, or diode array detectors to achieve separation and quantification of these analytes. researchgate.net Furthermore, analytical methods using gas chromatography-tandem mass spectrometry (GC-MS/MS) have been developed for detecting related substituted diphenylamines in complex environmental samples like wastewater, biosolids, and sediments. nih.gov These methods demonstrate the capability to achieve low limits of detection (LOD) and quantification (LOQ), which are critical for environmental monitoring. nih.gov

Table 3: Analytical Methods for Aromatic Amine Derivatives in Environmental Samples

Analyte Class Method Sample Matrix Instrument LODs (ng/mL) Instrument LOQs (ng/mL)
Substituted Diphenylamines GC-MS/MS Wastewater, Biosolids, Sediment 0.02 - 0.1 nih.gov 0.06 - 0.3 nih.gov
N-Phenylhydroxylamine & related metabolites RP-HPLC Aqueous Solutions Not specified Not specified

Future Research Directions and Challenges

Development of Highly Selective and Sustainable Synthetic Routes to N-Phenylhydroxylamine and its Oxalate (B1200264) Salt

The development of environmentally benign and highly selective synthetic methodologies for N-Phenylhydroxylamine and its subsequent conversion to the oxalate salt is a primary research focus. Current methods often rely on the reduction of nitroaromatics, which can lead to over-reduction to aniline (B41778) or the formation of side products. nih.gov Future research is geared towards creating more sustainable pathways that minimize waste and improve atom economy.

One promising approach involves the use of supported platinum catalysts. rsc.org For instance, the hydrogenation of nitrobenzene (B124822) using a 5 wt% Pt/SiO2 catalyst in the presence of dimethyl sulfoxide (B87167) (DMSO) and triethylamine (B128534) (NEt3) has demonstrated high yields and selectivity for N-Phenylhydroxylamine. rsc.org The key to this selectivity is the inhibitory effect of DMSO on the further hydrogenation of the hydroxylamine (B1172632) to aniline, while the amine promotes the initial conversion of the nitroaromatic compound. rsc.orgresearchgate.net

Another sustainable route utilizes zinc powder in a CO2-H2O system, which circumvents the need for ammonium (B1175870) chloride, making the process more environmentally friendly. researchgate.net This method has shown high selectivity for the reduction of various nitroarenes to their corresponding N-arylhydroxylamines under mild conditions. researchgate.net

Interactive Data Table: Comparison of Catalytic Systems for N-Phenylhydroxylamine Synthesis

Catalyst System Reductant/H-Source Additive(s) Selectivity for N-Phenylhydroxylamine Yield Reference
5 wt% Pt/SiO2 H2 (1 bar) DMSO, NEt3 98.8% 98.8% rsc.org
5 wt% Pt/C H2 (1 bar) DMSO, NEt3 97.2% 97.2% rsc.org
Zn dust H2O CO2 High 88% researchgate.net

Future work in this area should focus on developing catalysts from earth-abundant metals, exploring solvent-free reaction conditions, and designing processes that allow for easy catalyst recovery and reuse. The direct synthesis of N-Phenylhydroxylamine oxalate in a one-pot reaction from nitrobenzene would also be a significant advancement in terms of process efficiency.

Deeper Mechanistic Understanding of Rearrangement and Coupling Reactions

N-Phenylhydroxylamine is known to undergo the Bamberger rearrangement in the presence of strong aqueous acids to form 4-aminophenol (B1666318). scribd.comwikipedia.orgwiley-vch.de This reaction is of significant industrial importance. While the general mechanism is understood to proceed through the O-protonation of N-Phenylhydroxylamine to form a nitrenium ion intermediate, which is then attacked by a nucleophile like water, a more profound understanding of the reaction kinetics and the factors influencing regioselectivity is needed. wikipedia.orgwiley-vch.dehellenicaworld.com

Recent computational studies using Density Functional Theory (DFT) have begun to probe the finer details of this rearrangement, suggesting that the previously accepted nitrenium ion may not exist as a free intermediate due to the high nucleophilicity of the surrounding water cluster. beilstein-journals.org Instead, a more complex, water-involved transition state may be at play. beilstein-journals.org

Further research should employ advanced spectroscopic techniques and computational modeling to:

Elucidate the precise structure of the transition states in the Bamberger rearrangement.

Investigate the influence of substituents on the aromatic ring on the reaction rate and the ratio of ortho to para products.

Understand the mechanisms of competing coupling reactions that can occur during the synthesis of N-Phenylhydroxylamine, which often lead to the formation of azoxybenzene (B3421426) and other dimeric impurities. nih.gov

A detailed mechanistic understanding will enable the design of reaction conditions that can steer the reaction towards the desired product with higher selectivity and yield.

Exploration of Novel Catalytic Systems for Phenylhydroxylamine Production

The selective reduction of nitroaromatics to N-arylhydroxylamines remains a challenge due to the thermodynamic stability of the fully reduced aniline product. nih.govresearchgate.net The development of novel catalytic systems that can selectively halt the reduction at the hydroxylamine stage is a key area of ongoing research.

Recent advancements include the use of gold nanoparticles stabilized by phosphino-modified polymer immobilized ionic liquids (AuNP@PPh2-PIILP). acs.org This catalyst system has demonstrated exceptional selectivity for N-Phenylhydroxylamine when using sodium borohydride (B1222165) as the reducing agent in water. acs.org A remarkable feature of this system is the ability to switch the selectivity to produce azoxybenzene or aniline simply by changing the solvent and reaction conditions. acs.org

Another strategy involves the use of additives to modify the behavior of existing catalysts. For example, 4-dimethylaminopyridine (B28879) (DMAP) has been identified as a unique additive that can enhance both the activity and selectivity (up to >99%) of Pt/C-catalyzed hydrogenations of nitroarenes to N-arylhydroxylamines under mild conditions. nih.gov

Future research should focus on:

The design of catalysts with precisely controlled active sites to enhance selectivity.

The exploration of photocatalytic and electrocatalytic methods for the reduction of nitroaromatics, which could offer more sustainable and controllable reaction pathways. nih.gov

The development of continuous flow processes for the synthesis of N-arylhydroxylamines, which can offer better control over reaction parameters and improve safety. nih.gov

Advanced Computational Modeling for Predictive Chemistry and Material Design

Computational chemistry, particularly Density Functional Theory (DFT), is emerging as a powerful tool for understanding and predicting the behavior of N-Phenylhydroxylamine and its derivatives. rsc.orgnih.gov DFT calculations have been employed to re-evaluate the bond dissociation enthalpies of the N-H and O-H bonds in N-Phenylhydroxylamine, providing insights into its antioxidant and radical-scavenging properties. rsc.orgnih.gov Such studies can help in the rational design of novel antioxidants based on the phenylhydroxylamine scaffold.

In the context of reaction mechanisms, as mentioned earlier, DFT is being used to challenge and refine the understanding of classical reactions like the Bamberger rearrangement. beilstein-journals.org By modeling the reaction pathways and transition states, computational studies can guide experimental work towards conditions that favor specific outcomes.

Future directions for computational modeling include:

Predicting the reactivity of substituted N-phenylhydroxylamines in various chemical transformations.

Modeling the interaction of N-Phenylhydroxylamine and its oxalate salt with biological macromolecules to aid in drug design.

Simulating the properties of materials derived from N-Phenylhydroxylamine, such as polymers or coordination complexes, to guide the development of new materials with desired electronic or optical properties.

Expanding Applications in Medicinal Chemistry and Materials Science

N-Phenylhydroxylamine and its derivatives are valuable intermediates in the synthesis of a wide range of organic molecules, including pharmaceuticals, agrochemicals, and dyes. nih.govsmolecule.comsolubilityofthings.com Its utility as a precursor for heterocyclic compounds like 2-alkylindoles, isoxazolidines, and tetrahydro-1,2-oxazines highlights its versatility in organic synthesis. sigmaaldrich.comsigmaaldrich.com

In medicinal chemistry, the phenylhydroxylamine moiety is a key structural feature in some biologically active molecules. Its potential as an antioxidant is also an area of active investigation. rsc.org Future research should focus on:

The design and synthesis of novel drug candidates that incorporate the N-phenylhydroxylamine scaffold.

Exploring the use of N-Phenylhydroxylamine derivatives as probes for studying biological processes. smolecule.com

In materials science, N-Phenylhydroxylamine can be used as a building block for polymers and other functional materials. nih.gov For example, it can act as a polymerization inhibitor. whiterose.ac.uk Its ability to form complexes with metal ions, as seen in the preparation of Cupferron, suggests potential applications in materials synthesis and analytical chemistry. smolecule.comwikipedia.orgtaylorandfrancis.com Future work could explore the development of new polymers, coordination compounds, and functional materials derived from N-Phenylhydroxylamine and its oxalate salt with unique optical, electronic, or thermal properties.

Investigating the Role of Oxalate Counterion in Modulating Reactivity and Stability of N-Phenylhydroxylamine Derivatives

The stability of N-Phenylhydroxylamine is a significant concern, as it is prone to oxidation and rearrangement. orgsyn.orgchemicalbook.com The formation of an oxalate salt can potentially enhance its stability, making it easier to handle and store. The oxalate anion, being a bidentate ligand, can form stable chelate complexes with metal ions. wikipedia.org This chelating ability might also influence the reactivity of the N-phenylhydroxylammonium cation.

The oxalate counterion could modulate the properties of N-Phenylhydroxylamine in several ways:

Stability: The ionic interaction with the oxalate dianion could stabilize the N-phenylhydroxylammonium cation, potentially inhibiting degradation pathways. The stability of oxalate itself can be influenced by factors such as pH and the presence of certain ions. researchgate.netnih.gov

Reactivity: The presence of the oxalate counterion could influence the course of reactions involving N-Phenylhydroxylamine. For instance, it might affect the equilibrium of the protonation steps that precede the Bamberger rearrangement.

Solubility: The oxalate salt is expected to have different solubility characteristics compared to the free base, which could be advantageous for certain applications and purification procedures.

Future research in this area is largely unexplored and should aim to:

Systematically study the thermal and chemical stability of this compound compared to the free base and other salts.

Investigate the kinetics and selectivity of key reactions of N-Phenylhydroxylamine, such as the Bamberger rearrangement, using the oxalate salt as the starting material.

Explore the crystal packing and solid-state structure of this compound to understand the intermolecular interactions that contribute to its stability.

By systematically investigating these aspects, a clearer understanding of the role of the oxalate counterion will emerge, potentially leading to new applications and improved handling of this important chemical intermediate.

Q & A

Q. What are the established synthesis routes and characterization methods for N-phenylhydroxylamine oxalate?

this compound (C₈H₉NO₅) is synthesized by reacting N-phenylhydroxylamine with oxalic acid under controlled pH and temperature. Key steps include:

  • Purification : Recrystallization from ethanol/water mixtures to isolate the oxalate salt.
  • Characterization : Use NMR (¹H/¹³C) to confirm the structure, FTIR for functional group analysis (e.g., hydroxylamine and oxalate peaks), and HPLC for purity assessment. Physical properties like melting point (decomposes at ~215°C) and vapor pressure (0.085 mmHg at 25°C) are critical for storage and handling .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Acute Toxicity : Classified as GHS Category 3 (oral toxicity; H301). Always use PPE (gloves, goggles, lab coats) and work in a fume hood.
  • Storage : Store in airtight containers away from oxidizing agents and heat sources. Emergency protocols include immediate decontamination with water and medical consultation for ingestion .

Q. How is oxalate content quantified in this compound, and what are common interferences?

  • Analytical Methods : Ion chromatography (IC) or enzymatic assays (oxalate oxidase) are standard. For solid samples, acid digestion followed by HPLC with UV detection is recommended.
  • Interference Mitigation : Avoid calcium-rich buffers (risk of calcium oxalate precipitation). Validate methods using spike-recovery tests to ensure accuracy .

Advanced Research Questions

Q. How do catalytic systems influence the role of this compound in nitrobenzene reduction pathways?

this compound is a key intermediate in nitrobenzene reduction to aniline. Reaction pathways depend on catalysts:

  • Pt-based catalysts : Promote direct reduction, leading to aniline accumulation.
  • Enzymatic systems (e.g., xanthine/xanthine oxidase) : Favor hydroxylamine intermediates. Adjusting pH (e.g., basic conditions) can stabilize azoxyarene intermediates via condensation routes .

Q. How can contradictory data on intermediate accumulation during catalytic reductions be resolved?

  • Kinetic Studies : Monitor time-dependent intermediate concentrations using in-situ spectroscopy (e.g., Raman or UV-Vis).
  • pH Control : Inorganic bases (e.g., NaOH) shift pathways toward condensation, reducing hydroxylamine accumulation. Compare turnover frequencies (TOF) under varying conditions to identify rate-determining steps .

Q. What advanced techniques are used to study the stability of this compound under reactive conditions?

  • Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles.
  • Electrochemical Methods : Cyclic voltammetry to evaluate redox behavior in aqueous/organic solvents.
  • X-ray Diffraction (XRD) : Track structural changes during storage or reaction .

Q. How does oxalate influence the bioavailability or reactivity of N-phenylhydroxylamine in biological or environmental systems?

  • Chelation Effects : Oxalate binds divalent cations (e.g., Fe²⁺, Ca²⁺), potentially altering hydroxylamine reactivity in microbial or plant systems.
  • Degradation Pathways : Oxalate decarboxylase enzymes in plants/metabolizing organisms may break down the oxalate moiety, releasing free hydroxylamine. Study using isotopic labeling (¹⁴C-oxalate) to track metabolic fate .

Methodological Considerations

  • Experimental Design : For catalytic studies, include controls with pure aniline and hydroxylamine to benchmark intermediate yields.
  • Data Validation : Cross-reference chromatographic results with mass spectrometry (LC-MS) to confirm compound identity in complex mixtures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.